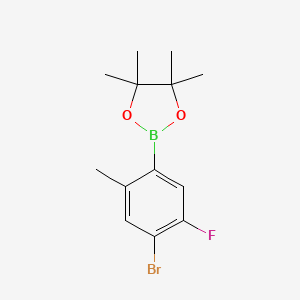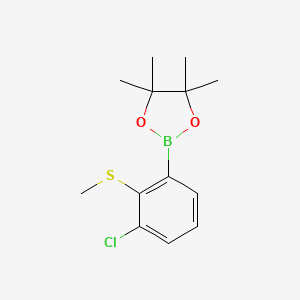![molecular formula C7H5BF6KNO B8204383 potassium;trifluoro-[2-methoxy-3-(trifluoromethyl)pyridin-4-yl]boranuide](/img/structure/B8204383.png)
potassium;trifluoro-[2-methoxy-3-(trifluoromethyl)pyridin-4-yl]boranuide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
potassium;trifluoro-[2-methoxy-3-(trifluoromethyl)pyridin-4-yl]boranuide is a chemical compound with the empirical formula C7H5BF6KNO and a molecular weight of 283.02 g/mol . This compound is known for its use in various chemical reactions, particularly in the field of organic synthesis. It is a solid at room temperature with a melting point of 244-248°C .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Potassium 2-methoxy-3-(trifluoromethyl)pyridine-4-trifluoroborate typically involves the reaction of 2-methoxy-3-(trifluoromethyl)pyridine with a boron reagent, such as potassium trifluoroborate . The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include the use of a solvent like tetrahydrofuran (THF) and a base to facilitate the formation of the trifluoroborate salt .
Industrial Production Methods: In an industrial setting, the production of Potassium 2-methoxy-3-(trifluoromethyl)pyridine-4-trifluoroborate may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Potassium 2-methoxy-3-(trifluoromethyl)pyridine-4-trifluoroborate is primarily used in Suzuki-Miyaura coupling reactions, a type of cross-coupling reaction that forms carbon-carbon bonds . This compound can also undergo substitution reactions where the trifluoroborate group is replaced by other functional groups .
Common Reagents and Conditions: The Suzuki-Miyaura coupling reaction involving this compound typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like ethanol or water . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Major Products Formed: The major products formed from reactions involving Potassium 2-methoxy-3-(trifluoromethyl)pyridine-4-trifluoroborate are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Aplicaciones Científicas De Investigación
Potassium 2-methoxy-3-(trifluoromethyl)pyridine-4-trifluoroborate has a wide range of applications in scientific research. In chemistry, it is used as a reagent in the synthesis of complex organic molecules . In biology and medicine, it can be used to modify biomolecules for drug development and diagnostic purposes . In the industry, this compound is utilized in the production of advanced materials and specialty chemicals .
Mecanismo De Acción
The mechanism of action of Potassium 2-methoxy-3-(trifluoromethyl)pyridine-4-trifluoroborate in Suzuki-Miyaura coupling reactions involves the transmetalation of the trifluoroborate group to a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . The molecular targets and pathways involved in this process are primarily the palladium catalyst and the organic substrates undergoing coupling .
Comparación Con Compuestos Similares
Similar Compounds:
- Potassium 2-methoxy-3-(trifluoromethyl)pyridine-4-boronic acid
- Potassium 2-methoxy-3-(trifluoromethyl)pyridine-4-boronate ester
- Potassium 2-methoxy-3-(trifluoromethyl)pyridine-4-boronate
Uniqueness: Potassium 2-methoxy-3-(trifluoromethyl)pyridine-4-trifluoroborate is unique due to its high stability and reactivity in Suzuki-Miyaura coupling reactions . Its trifluoroborate group provides enhanced stability compared to boronic acids and esters, making it a preferred reagent in many synthetic applications .
Propiedades
IUPAC Name |
potassium;trifluoro-[2-methoxy-3-(trifluoromethyl)pyridin-4-yl]boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF6NO.K/c1-16-6-5(7(9,10)11)4(2-3-15-6)8(12,13)14;/h2-3H,1H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNKVJCGYYWMDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C(=NC=C1)OC)C(F)(F)F)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF6KNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-Amino-3-(methylamino)phenyl]acetamide hydrochloride](/img/structure/B8204329.png)








![1-(2-Chloropyridin-3-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B8204377.png)


![(2R,3R)-2,3-dihydroxybutanedioic acid;(2R)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine;trihydrate](/img/structure/B8204398.png)
